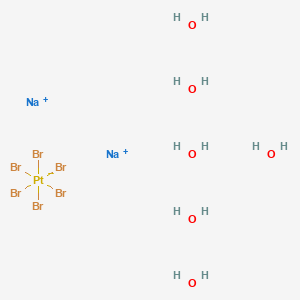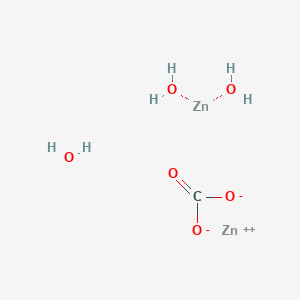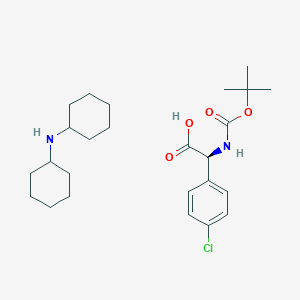![molecular formula C46H65Cl2N2PRuS B6313753 三环己基膦[1,3-双(2,4,6-三甲基苯基)-4,5-二氢咪唑-2-亚甲基][(苯硫基)亚甲基]Ru(II)二氯化物 CAS No. 1155422-69-7](/img/structure/B6313753.png)
三环己基膦[1,3-双(2,4,6-三甲基苯基)-4,5-二氢咪唑-2-亚甲基][(苯硫基)亚甲基]Ru(II)二氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride is a useful research compound. Its molecular formula is C46H65Cl2N2PRuS and its molecular weight is 881.0 g/mol. The purity is usually 95%.
The exact mass of the compound Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride is 880.302654 g/mol and the complexity rating of the compound is 949. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合和催化
三环己基膦[1,3-双(2,4,6-三甲基苯基)-4,5-二氢咪唑-2-亚甲基][(苯硫基)亚甲基]Ru(II)二氯化物已用于各种聚合反应中。例如,它的开环复分解聚合 (ROMP) 效率在合成具有不同机械性能和透气性特征的新型聚合物离聚物和聚降冰片二甲酰亚胺中得到了探索 (Santiago 等人,2014),(Vargas 等人,2008),(Vargas 等人,2007)。这些研究强调了催化剂在生产具有特定性能(例如增加透气性)的材料中的作用。
复分解反应
该催化剂已在各种有机化合物的复分解反应中得到积极研究。例如,它在可生物更新原料的复分解中生成增值化学品中的作用得到了检验,证明了其转化天然产物(如芳樟醇和香茅烯)的活性 (Alexander 等人,2016)。这突出了该催化剂在可持续化学应用中的潜力。
催化行为和热稳定性
对不同配体对基于钌的催化剂(包括主题化合物)的催化行为和热稳定性的影响的研究提供了有关配体变化如何影响催化效率和稳定性的见解 (Huang 等人,1999)。此类研究对于开发更稳健、更高效的催化剂以用于工业应用至关重要。
有机合成中的多功能性
该催化剂在有机合成中的多功能性进一步体现在其在各种反应中的应用,如炔烃的水合和铃木-宫浦交叉偶联,展示了其在有机化学中的广泛适用性 (Gatto 等人,2018),(Reeves 等人,2019)。这些研究证明了该催化剂在促进复杂化学转化中的效用。
作用机制
Target of Action
The primary target of this compound, also known as Grubbs Catalyst® M204 , is the carbon-carbon double bonds present in organic substrates. The catalyst is designed to interact with these double bonds and facilitate their transformation through a process known as metathesis .
Mode of Action
The compound operates through a mechanism known as olefin metathesis . This process involves the breaking and making of carbon-carbon double bonds, leading to the rearrangement of carbon atoms within the molecule . The catalyst can facilitate several types of metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis, and ring-opening metathesis polymerization (ROMP) .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving the synthesis of complex organic molecules. By facilitating the rearrangement of carbon atoms, it can lead to the formation of cyclic compounds via RCM, the creation of complex structures via cross-metathesis, and the polymerization of cyclic olefins via ROMP .
Pharmacokinetics
The catalyst’s efficiency can be influenced by its concentration, the presence of other substances, and the reaction conditions .
Result of Action
The action of the compound results in the formation of new organic molecules with altered structures. This can lead to the synthesis of new compounds with potential applications in various fields, including pharmaceuticals, polymers, and materials science .
Action Environment
The compound’s action, efficacy, and stability can be influenced by several environmental factors. These include the temperature and pressure of the reaction environment, the solvent used, and the presence of other substances that may interact with the catalyst . For optimal performance, the catalyst is typically stored at a temperature of 2-8°C .
生化分析
Biochemical Properties
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride plays a crucial role in biochemical reactions, particularly in catalyzing olefin metathesis. This compound interacts with various enzymes and proteins, facilitating the formation and breaking of carbon-carbon double bonds. The nature of these interactions involves the coordination of the ruthenium center with the olefin substrates, leading to the formation of metallacyclobutane intermediates .
Cellular Effects
The effects of Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride exerts its effects through binding interactions with biomolecules. The ruthenium center coordinates with olefin substrates, forming metallacyclobutane intermediates that facilitate the metathesis reaction. This compound can also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively catalyzes biochemical reactions. At high doses, it may cause toxic or adverse effects, including oxidative stress and apoptosis .
Metabolic Pathways
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride is transported and distributed through specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications, affecting its role in biochemical reactions .
属性
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C18H33P.C7H6S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZISWHUECPWWTK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CSC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65Cl2N2PRuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride](/img/structure/B6313675.png)
![tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate](/img/structure/B6313676.png)

![5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene](/img/structure/B6313686.png)




![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)


![methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B6313779.png)

![methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate](/img/structure/B6313783.png)
